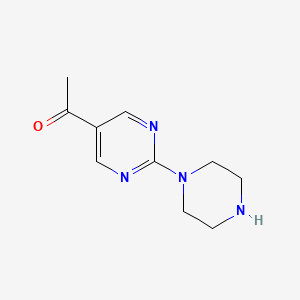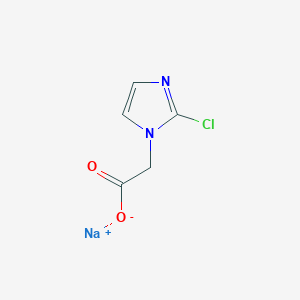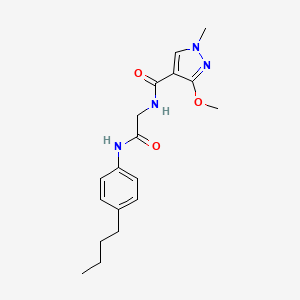
Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate” is a complex organic compound. It contains a benzyl group, which is a common substituent in organic chemistry with the structure R−CH2−C6H5 . It also contains a tetrahydrothiophene group, which is a sulfur-containing heterocycle, and a nicotinamido group, which is related to nicotinamide, a form of vitamin B3 .
Molecular Structure Analysis
The molecular structure analysis would require more specific information or computational chemistry techniques such as Density Functional Theory (DFT). These techniques can provide information about the compound’s geometry, electronic structure, and other physical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzyl group. The benzylic position (the carbon adjacent to the aromatic ring) is often more reactive due to the stabilization of intermediate structures by the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzyl group could influence its solubility, reactivity, and other properties .Scientific Research Applications
Peptide Synthesis
This compound is utilized in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds. The process involves the formation of amide bonds, and the compound serves as an acylating agent to introduce the benzyl protected amino group into the peptide chain. This is crucial for the synthesis of peptides and their mimetics, which are compounds mimicking the biological activity of peptides .
Drug Design and Development
In medicinal chemistry, the compound is used to create peptide derivatives that can serve as selective, high-affinity ligands. These ligands are designed to replace portions of peptides with nonpeptide structures, thereby improving their bioavailability, biostability, and receptor subtype selectivity. This is particularly important in the development of new therapeutic agents .
Antimicrobial Activity
Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown moderate to excellent activity against various microbial strains, including bacteria and fungi. This highlights the potential of these compounds in combating drug-resistant infections and developing new antimicrobial drugs .
Tubulin Polymerization Inhibition
Some derivatives of this compound have been studied for their ability to inhibit tubulin polymerization, an essential process for cell division. This property is particularly relevant in cancer research, as the inhibition of tubulin polymerization can lead to the suppression of tumor growth and metastasis .
Apoptosis Induction
Certain triazole hybrids containing the benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate moiety have been found to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a targeted approach to eliminate cancer cells without affecting healthy cells. This application is significant in the field of oncology, where selective induction of apoptosis can be a powerful strategy for cancer treatment .
Biological Barrier Crossing
Low molecular weight peptides, which can be synthesized using this compound, are known to cross biological barriers easily and are less susceptible to protease attacks. This characteristic is beneficial for the delivery of therapeutic agents across biological barriers, such as the blood-brain barrier, thereby enhancing the treatment of neurological disorders .
Safety and Hazards
properties
IUPAC Name |
benzyl 2-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-17(24-12-14-5-2-1-3-6-14)11-21-18(23)16-7-4-9-20-19(16)25-15-8-10-26-13-15/h1-7,9,15H,8,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCKNMCSTFMNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate](/img/structure/B2868792.png)


![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2868802.png)




![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2868811.png)
